molecular formula C16H12N4O2S B11112075 Methyl [(6-amino-3,5-dicyano-4-phenylpyridin-2-yl)sulfanyl]acetate

Methyl [(6-amino-3,5-dicyano-4-phenylpyridin-2-yl)sulfanyl]acetate

Cat. No.: B11112075
M. Wt: 324.4 g/mol
InChI Key: QWOXXWKRNQDINE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl [(6-amino-3,5-dicyano-4-phenylpyridin-2-yl)sulfanyl]acetate is a heterocyclic compound that belongs to the pyridine family It is characterized by the presence of amino, cyano, phenyl, and sulfanyl groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [(6-amino-3,5-dicyano-4-phenylpyridin-2-yl)sulfanyl]acetate typically involves the condensation of benzaldehyde with malononitrile and malononitrile dimer (2-aminopropene-1,1,3-tricarbonitrile) in the presence of an excess of morpholine in ethanol at 25°C. This reaction yields the morpholinium salt of 6-amino-2-(dicyanomethylene)-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile . The subsequent Mannich reaction with primary amines and formaldehyde produces the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Methyl [(6-amino-3,5-dicyano-4-phenylpyridin-2-yl)sulfanyl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the cyano groups to amines.

    Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl [(6-amino-3,5-dicyano-4-phenylpyridin-2-yl)sulfanyl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl [(6-amino-3,5-dicyano-4-phenylpyridin-2-yl)sulfanyl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes. The cyano and amino groups play a crucial role in these interactions by forming hydrogen bonds and other non-covalent interactions with the active sites of the enzymes. The sulfanyl group can also participate in redox reactions, further modulating the activity of the target enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl [(6-amino-3,5-dicyano-4-phenylpyridin-2-yl)sulfanyl]acetate is unique due to the presence of both amino and cyano groups on the pyridine ring, which allows for diverse chemical reactivity and potential biological activity

Properties

Molecular Formula

C16H12N4O2S

Molecular Weight

324.4 g/mol

IUPAC Name

methyl 2-(6-amino-3,5-dicyano-4-phenylpyridin-2-yl)sulfanylacetate

InChI

InChI=1S/C16H12N4O2S/c1-22-13(21)9-23-16-12(8-18)14(10-5-3-2-4-6-10)11(7-17)15(19)20-16/h2-6H,9H2,1H3,(H2,19,20)

InChI Key

QWOXXWKRNQDINE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSC1=C(C(=C(C(=N1)N)C#N)C2=CC=CC=C2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.